molecular formula C18H24N4 B7438813 N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline

N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline

Katalognummer B7438813
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: BZYZZYSAEOURMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

Wirkmechanismus

The adenosine A2A receptor is a G protein-coupled receptor that is involved in the regulation of immune function. It is overexpressed in many types of cancer cells, where it helps to suppress the immune response and promote tumor growth. N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline works by binding to the adenosine A2A receptor and blocking its activity. This helps to stimulate an immune response against the cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can help to stimulate an immune response against cancer cells, prevent their growth and spread, and improve overall survival rates in animal models. It has also been shown to have potential applications in the treatment of other diseases, such as autoimmune disorders and chronic inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline is its specificity for the adenosine A2A receptor. This makes it a useful tool for studying the role of this receptor in cancer and other diseases. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in some experiments.

Zukünftige Richtungen

There are many potential future directions for the study of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline. One area of research is the development of more potent inhibitors of the adenosine A2A receptor, which could improve its effectiveness in the treatment of cancer and other diseases. Another area of research is the investigation of the role of the adenosine A2A receptor in other physiological processes, such as inflammation and pain. Finally, the potential applications of this compound in combination with other cancer therapies should be explored further.

Synthesemethoden

The synthesis of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline involves the reaction of 3-(1H-imidazol-2-yl)cyclobutanone with 3-bromoaniline to form the intermediate N-(3-bromo-4-(1H-imidazol-2-yl)cyclobutyl)aniline. This intermediate is then reacted with piperidine to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline has been shown to have potential therapeutic applications in the treatment of cancer. It works by inhibiting the adenosine A2A receptor, which is overexpressed in many types of cancer cells. By inhibiting this receptor, this compound can help to stimulate an immune response against the cancer cells and prevent their growth and spread.

Eigenschaften

IUPAC Name

N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-2-9-22(10-3-1)17-6-4-5-15(13-17)21-16-11-14(12-16)18-19-7-8-20-18/h4-8,13-14,16,21H,1-3,9-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYZZYSAEOURMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=C2)NC3CC(C3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.